molecular formula C21H29N3O B12591959 (3-Cyano-5,5-dihexyl-4-methylfuran-2(5H)-ylidene)propanedinitrile CAS No. 613667-68-8

(3-Cyano-5,5-dihexyl-4-methylfuran-2(5H)-ylidene)propanedinitrile

Cat. No.: B12591959
CAS No.: 613667-68-8
M. Wt: 339.5 g/mol
InChI Key: VQYNTQJRAWJBPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Cyano-5,5-dihexyl-4-methylfuran-2(5H)-ylidene)propanedinitrile is an organic compound that belongs to the class of furan derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyano-5,5-dihexyl-4-methylfuran-2(5H)-ylidene)propanedinitrile typically involves multi-step organic reactions. A common approach might include the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The cyano, dihexyl, and methyl groups can be introduced through various substitution reactions.

    Final Assembly: The final compound is assembled through condensation reactions, often under controlled conditions such as specific temperatures and catalysts.

Industrial Production Methods

Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

(3-Cyano-5,5-dihexyl-4-methylfuran-2(5H)-ylidene)propanedinitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the cyano groups or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its pharmacological properties.

    Industry: Used in the production of advanced materials such as organic semiconductors.

Mechanism of Action

The mechanism of action of (3-Cyano-5,5-dihexyl-4-methylfuran-2(5H)-ylidene)propanedinitrile depends on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3-Cyano-5,5-dipropyl-4-methylfuran-2(5H)-ylidene)propanedinitrile
  • (3-Cyano-5,5-dibutyl-4-methylfuran-2(5H)-ylidene)propanedinitrile

Uniqueness

(3-Cyano-5,5-dihexyl-4-methylfuran-2(5H)-ylidene)propanedinitrile is unique due to its specific substituents, which can influence its chemical properties and potential applications. The length of the hexyl chains, for example, might affect its solubility and reactivity compared to similar compounds with shorter alkyl chains.

Properties

CAS No.

613667-68-8

Molecular Formula

C21H29N3O

Molecular Weight

339.5 g/mol

IUPAC Name

2-(3-cyano-5,5-dihexyl-4-methylfuran-2-ylidene)propanedinitrile

InChI

InChI=1S/C21H29N3O/c1-4-6-8-10-12-21(13-11-9-7-5-2)17(3)19(16-24)20(25-21)18(14-22)15-23/h4-13H2,1-3H3

InChI Key

VQYNTQJRAWJBPH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1(C(=C(C(=C(C#N)C#N)O1)C#N)C)CCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.